molecular formula C20H23F3N2O2S B4362788 1-[(2,5-dimethylphenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine

1-[(2,5-dimethylphenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine

Cat. No.: B4362788
M. Wt: 412.5 g/mol
InChI Key: DLXQELHBKMMLGL-UHFFFAOYSA-N
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Description

1-[(2,5-dimethylphenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine is a complex organic compound characterized by its unique structural components. This compound features a piperazine ring substituted with a sulfonyl group and a trifluoromethylbenzyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-[(2,5-dimethylphenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This method provides high yields and allows for the introduction of various substituents on the piperazine ring. Industrial production methods may involve optimization of reaction conditions to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

1-[(2,5-dimethylphenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The piperazine ring allows for various substitution reactions, particularly nucleophilic substitutions, which can introduce different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alkoxides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(2,5-dimethylphenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2,5-dimethylphenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine involves its interaction with specific molecular targets. The sulfonyl and trifluoromethyl groups play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The piperazine ring provides a scaffold that enhances the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

When compared to similar compounds, 1-[(2,5-dimethylphenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine stands out due to its unique combination of functional groups. Similar compounds include:

    1-[(2,5-dimethylphenyl)sulfonyl]piperazine: Lacks the trifluoromethylbenzyl group, resulting in different reactivity and biological activity.

    4-[3-(trifluoromethyl)benzyl]piperazine: Does not contain the sulfonyl group, affecting its chemical properties and applications. The presence of both the sulfonyl and trifluoromethylbenzyl groups in this compound provides a unique profile that enhances its utility in various research and industrial applications.

This detailed overview highlights the significance of this compound in scientific research and its potential applications across multiple fields

Properties

IUPAC Name

1-(2,5-dimethylphenyl)sulfonyl-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N2O2S/c1-15-6-7-16(2)19(12-15)28(26,27)25-10-8-24(9-11-25)14-17-4-3-5-18(13-17)20(21,22)23/h3-7,12-13H,8-11,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXQELHBKMMLGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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